molecular formula C11H12ClNO3 B5061986 5-Chloro-2-[methyl(propanoyl)amino]benzoic acid

5-Chloro-2-[methyl(propanoyl)amino]benzoic acid

Cat. No.: B5061986
M. Wt: 241.67 g/mol
InChI Key: ABWQOODUGVSMPK-UHFFFAOYSA-N
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Description

5-Chloro-2-[methyl(propanoyl)amino]benzoic acid is an organic compound with a complex structure that includes a chloro group, a methyl group, and a propanoyl amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[methyl(propanoyl)amino]benzoic acid can be achieved through several steps involving different reagents and conditions. One common method involves the reaction of 2-amino-5-chlorobenzoic acid with methyl propanoate in the presence of a suitable catalyst. The reaction typically requires heating and may involve solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[methyl(propanoyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like hydroxyl or amino groups .

Scientific Research Applications

5-Chloro-2-[methyl(propanoyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Chloro-2-[methyl(propanoyl)amino]benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[methyl(propanoyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-chloro-2-[methyl(propanoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-3-10(14)13(2)9-5-4-7(12)6-8(9)11(15)16/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWQOODUGVSMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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